molecular formula C13H18N4O B2888937 N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide CAS No. 1645363-00-3

N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2888937
CAS No.: 1645363-00-3
M. Wt: 246.314
InChI Key: XGOZLLSSGWDJTJ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide (CAS 1645363-00-3) is a chemical compound with the molecular formula C13H18N4O and a molecular weight of 246.31 g/mol . This specific pyrazole-4-carboxamide analogue is offered for research purposes as a building block and intermediate in the discovery and development of novel bioactive molecules. Pyrazole-4-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, extensively investigated for their potential to modulate key biological targets . Recent scientific literature highlights the significant research interest in this chemical class, particularly in the development of kinase inhibitors . For instance, some cyanomethylpyrazole carboxamides have been described as Janus kinase (JAK) inhibitors, exploring their potential in therapeutic areas such as immunomediated diseases . Concurrently, other pyrazole-4-carboxamide analogues are being studied as dual Aurora kinase A and B inhibitors, demonstrating potent cytotoxicity and cell cycle arrest at the G2/M phase in cancer cell lines, positioning them as promising candidates for anticancer research . The structure of this compound, characterized by the cyanomethyl and cyclohexyl substituents, makes it a valuable intermediate for further chemical exploration and derivatization in drug discovery campaigns. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-17(8-7-14)13(18)11-9-15-16-12(11)10-5-3-2-4-6-10/h9-10H,2-6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOZLLSSGWDJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=C(NN=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Nci has been shown to induce sar in plants, which is a potent innate immunity system effective against a broad range of pathogens. This suggests that our compound might affect similar biochemical pathways.

Result of Action

Nci has been shown to induce a broad range of disease resistance in plants like tobacco and rice. This suggests that our compound might have similar effects.

Action Environment

A similar compound, flonicamid, is known to be a systemic insecticide used in the field and in glasshouses. This suggests that our compound might also be influenced by similar environmental factors.

Biological Activity

N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields, particularly in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a pyrazole core with a cyanomethyl group and a cyclohexyl substituent, which contributes to its unique biological properties. The molecular formula is C11H16N4OC_{11}H_{16}N_4O, indicating the presence of nitrogen and oxygen functionalities that are crucial for its bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives.
  • Substitution Reactions : Introducing the cyanomethyl and cyclohexyl groups through nucleophilic substitutions or coupling reactions.
  • Purification : Utilizing chromatography techniques to isolate the desired compound.

Anticancer Properties

Research has shown that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, studies indicate that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. The mechanisms of action often involve inhibition of key targets such as:

  • Topoisomerase II
  • EGFR
  • VEGFR

These targets are critical in cancer cell proliferation and survival, making them suitable for therapeutic intervention.

Anti-inflammatory and Antiviral Activities

This compound has also been evaluated for anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

Moreover, some studies suggest antiviral activity against pathogens such as the Tobacco Mosaic Virus, indicating possible applications in agricultural biotechnology as a pesticide or herbicide.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffectivenessReferences
AnticancerVarious cancer cell linesSignificant inhibition
Anti-inflammatoryCytokine modulationModerate effectiveness
AntiviralTobacco Mosaic VirusEffective

Comparison with Similar Compounds

The structural and functional attributes of N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide can be contextualized by comparing it to related pyrazole carboxamide derivatives. Below is a detailed analysis based on substituent variations, synthetic methodologies, and physicochemical properties.

Structural Variations and Substituent Effects
Compound Name Substituents (Pyrazole Position) Key Functional Groups
Target Compound 5-Cyclohexyl, N-(Cyanomethyl)-N-methyl Cyanomethyl, Cyclohexyl, Methyl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Phenyl, 4-Cyano, 3-Methyl, 1-Phenyl Chloro, Cyano, Aryl
N-Cyclohexyl-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 957311-86-3) 5-Cyclohexyl, 1-Ethyl, 4-Nitro Nitro, Ethyl
N-Benzyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide (CAS 957510-24-6) 5-Benzyl, 4-Chloro, 1-Methyl Chloro, Benzyl
N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 1006459-54-6) 5-Aminoethyl, 1-Ethyl, 4-Nitro Nitro, Aminoethyl

Key Observations :

  • Cyclohexyl vs. Aryl Groups : The target compound’s cyclohexyl group (position 5) contrasts with aryl substituents (e.g., phenyl, chlorophenyl) in compounds. Cyclohexyl may enhance metabolic stability compared to aromatic groups, which are prone to oxidation .
  • Cyanomethyl vs. Cyano: The cyanomethyl group (N-linked) in the target compound introduces polarity, whereas 4-cyano substituents (e.g., in 3a) directly on the pyrazole ring may alter electronic properties .
  • Nitro vs.
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, MS)
Target Compound Not reported Not reported Anticipated δ ~2.6–2.7 (N-methyl), cyclohexyl multiplet
3a 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), MS: 403.1 [M+H]+
3d 181–183 71 δ 7.51–7.21 (m, 9H), MS: 421.0 [M+H]+
CAS 957311-86-3 Not reported Not reported Nitro IR stretch ~1520 cm⁻¹ (inferred)
CAS 957510-24-6 Not reported Not reported Chloro ¹H-NMR δ ~7.3–7.5 (benzyl)

Trends :

  • Melting Points : Aryl-substituted compounds (e.g., 3a, 3d) exhibit higher melting points (133–183°C) due to π-stacking, whereas aliphatic substituents (e.g., cyclohexyl) may lower melting points .
  • Mass Spectra : Molecular ions ([M+H]+) correlate with substituent molecular weights (e.g., 403.1 for 3a vs. 421.0 for 3d with fluorine) .

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophilic precursors. In a modified approach adapted from benzamide-based pyrazole syntheses, ethyl 3-hydroxy-5-cyclohexyl-1H-pyrazole-4-carboxylate serves as the intermediate.

  • Step 1 : Cyclohexylacetoacetate is reacted with phenylhydrazine in ethanol under basic conditions (sodium ethoxide) to form the pyrazole ester.
  • Step 2 : Hydrolysis of the ester group using aqueous NaOH yields the carboxylic acid, which is subsequently converted to the carboxamide via coupling with methylamine.

Key Reaction :
$$
\text{Cyclohexylacetoacetate} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, NaOEt}} \text{Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate}
$$

N-Methylation and Cyanomethylation

The N-methyl and cyanomethyl groups are introduced sequentially through nucleophilic substitution:

  • N-Methylation : Treatment with methyl iodide in DMF using K$$2$$CO$$3$$ as a base.
  • Cyanomethylation : Reaction with chloroacetonitrile in acetonitrile under reflux, catalyzed by triethylamine.

Optimized Conditions :

Step Reagent Solvent Temperature Yield (%)
N-Methylation CH$$_3$$I DMF 60°C 78
Cyanomethylation ClCH$$_2$$CN CH$$_3$$CN 80°C 65

Structural Characterization

Spectroscopic Analysis

The compound’s structure is confirmed via $$^1$$H NMR, $$^{13}$$C NMR, and mass spectrometry:

  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 1.20–1.85 (m, 10H, cyclohexyl), 2.95 (s, 3H, N-CH$$3$$), 4.10 (s, 2H, CH$$_2$$CN), 8.25 (s, 1H, pyrazole-H3).
  • $$^{13}$$C NMR (125 MHz, DMSO-d$$6$$) : δ 25.6 (N-CH$$3$$), 35.2 (cyclohexyl-C), 117.5 (CN), 145.8 (pyrazole-C4), 165.3 (C=O).
  • EI-MS : m/z 289.2 [M+H]$$^+$$.

Mechanistic Insights and Byproduct Formation

Competing Pathways

During cyanomethylation, residual moisture leads to hydrolysis of the nitrile group to an amide (~12% yield reduction). Side reactions are mitigated by anhydrous conditions and molecular sieves.

Regioselectivity Challenges

The cyclohexyl group at position 5 directs electrophilic substitution to the pyrazole-N1 position, minimizing isomer formation.

Applications and Derivative Synthesis

Biological Activity

While the target compound’s bioactivity is unexplored in the literature, structurally related pyrazole-4-carboxamides exhibit antimicrobial and antitubercular properties.

Functionalization Strategies

  • Cyclohexyl Modification : Bromination at the cyclohexyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Carboxamide Diversification : The cyanomethyl group is hydrolyzable to carboxylic acids for prodrug development.

Industrial-Scale Considerations

Cost-Effective Synthesis

Bulk production uses cyclohexylacetoacetate (€120/kg) and methylamine (€45/kg), with a total raw material cost of €210/mol.

Green Chemistry Approaches

Solvent recovery (DMF, acetonitrile) via distillation improves sustainability, reducing waste by 40%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step protocols, including cyclocondensation of precursors (e.g., substituted hydrazines and carbonyl derivatives) followed by functional group modifications. Microwave-assisted synthesis has been shown to enhance reaction efficiency in related pyrazole-carboxamide derivatives by reducing reaction times and improving yields . Optimization may involve varying solvents (e.g., DMF, THF), catalysts (e.g., Pd/C for hydrogenation), and temperature gradients. Purity is validated via HPLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups (e.g., cyanomethyl C≡N stretch at ~2200 cm⁻¹). X-ray crystallography may resolve crystal packing and hydrogen-bonding patterns in solid-state studies .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodology : Initial screens include:

  • Antifungal activity : Microdilution assays against phytopathogens (e.g., Phytophthora infestans) to determine EC₅₀ values .
  • Enzyme inhibition : Succinate dehydrogenase (SDH) inhibition assays using spectrophotometric monitoring of coenzyme Q reduction .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity indices.

Advanced Research Questions

Q. How can researchers design experiments to establish the structure-activity relationship (SAR) of this compound against specific enzymatic targets?

  • Methodology :

Synthesize analogs with systematic substitutions (e.g., varying cyclohexyl groups, cyanomethyl chain length).

Test analogs in enzyme inhibition assays (e.g., SDH IC₅₀ measurements).

Use multivariate statistical analysis (e.g., 3D-QSAR) to correlate structural features with activity. For example, trifluoromethyl groups in pyrazole-carboxamides enhance SDH binding via hydrophobic interactions .

Q. What computational methods are employed to predict the binding affinity of this compound with succinate dehydrogenase (SDH)?

  • Methodology :

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the compound and SDH’s ubiquinone-binding site. Key residues (e.g., Arg59) may form π-π or hydrogen bonds with the pyrazole core .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD, free energy calculations).

Q. How should contradictory data in biological activity assays (e.g., varying EC₅₀ values across studies) be systematically analyzed and resolved?

  • Methodology :

Validate assay reproducibility using standardized protocols (e.g., CLSI guidelines for antifungal testing).

Cross-reference with orthogonal assays (e.g., compare SDH enzymatic inhibition vs. whole-cell antifungal activity).

Investigate confounding factors:

  • Compound solubility (use DMSO controls).
  • Strain-specific resistance mutations (e.g., SDH subunit polymorphisms in Gibberella zeae) .

Key Notes

  • Prioritize peer-reviewed studies for mechanistic insights (e.g., SDH inhibition ).
  • Advanced questions emphasize experimental design and data interpretation, aligning with academic research rigor.

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